

Application Note: Quantification of 2-Deoxy-D-glucose 6-phosphate by Mass Spectrometry

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Compound of Interest

Compound Name: 2-deoxy-D-glucose 6-phosphate

Cat. No.: B15554434

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Audience: Researchers, scientists, and drug development professionals.

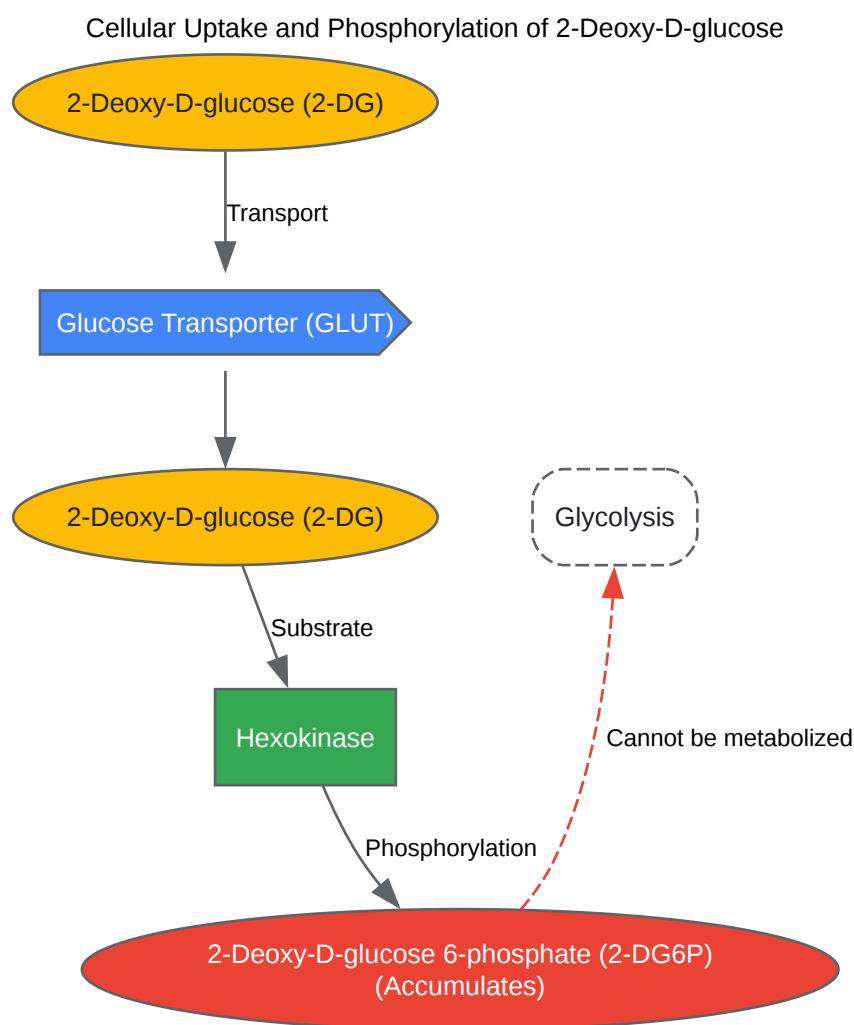
Introduction

2-Deoxy-D-glucose (2-DG) is a glucose analog that is taken up by cells through glucose transporters and subsequently phosphorylated by hexokinase to form **2-deoxy-D-glucose 6-phosphate** (2-DG6P).[1][2] Because 2-DG6P cannot be further metabolized in the glycolytic pathway, it accumulates intracellularly. This principle makes 2-DG a valuable tool for measuring glucose uptake in various biological systems. While traditional methods for 2-DG uptake assays often rely on radioisotopes, mass spectrometry (MS) offers a sensitive, non-radioactive alternative for the quantification of 2-DG and its phosphorylated metabolite, 2-DG6P.[1][3][4] However, direct measurement of 2-DG by MS can be challenging due to interfering metabolites.[3][4] A more robust method involves the use of 2-fluoro-2-deoxyglucose (2FDG), a halogenated analog of 2-DG, which allows for highly sensitive and specific quantification of both the tracer and its phosphorylated form by liquid chromatography-mass spectrometry (LC-MS).[1][3][4]

This application note provides a detailed protocol for the quantification of 2-DG6P (via its analog 2FDG-6-P) using LC-MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Signaling Pathway of 2-Deoxy-D-glucose Uptake and Phosphorylation

The metabolic fate of 2-deoxy-D-glucose within a cell is a straightforward process that serves as the basis for its use in measuring glucose uptake. The following diagram illustrates the key steps involved.



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Caption: Cellular uptake and metabolism of 2-deoxy-D-glucose.

Experimental Protocols

A robust method for the quantification of 2-DG6P involves the use of its fluorinated analog, 2-fluoro-2-deoxyglucose (2FDG), which exhibits improved selectivity in mass spectrometric analysis.^[1] The following protocol is adapted from a validated LC-Q-Exactive-Orbitrap-MS method.^[1]

Sample Preparation (from cell culture or tissue)

This protocol outlines the extraction of metabolites from biological samples for subsequent LC-MS analysis.

Reagents and Materials:

- Methanol (MeOH), Chloroform, and Water (LC-MS grade)
- Internal Standard (IS): 2-chloro-2-deoxyglucose-6-phosphate (2CIDG-6-P) can be synthesized enzymatically.^[1]
- Centrifuge capable of 14,000 x g at 4°C
- Lyophilizer or vacuum concentrator

Procedure:

- For cultured cells, wash the cell monolayer with ice-cold PBS and then quench metabolism by adding liquid nitrogen directly to the plate.
- For tissue samples, pulverize the tissue in liquid nitrogen to halt metabolic activity.^[1]
- Perform a Folch extraction by adding a 2:1:0.8 mixture of methanol, chloroform, and water to the cells or tissue. For plasma, a 1:1:1 ratio of methanol, water, and chloroform can be used.^[1]
- Vortex the mixture thoroughly and centrifuge at 14,000 x g for 20 minutes at 4°C to separate the polar (aqueous/methanol), non-polar (chloroform), and protein phases.^[1]
- Carefully collect the upper aqueous phase, which contains the polar metabolites including 2FDG and 2FDG-6-P.^[1]

- Dry the aqueous extract using a vacuum concentrator or lyophilizer.
- Reconstitute the dried residue in a known volume of distilled water (e.g., 60 μL) for LC-MS analysis.^[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This section details the conditions for chromatographic separation and mass spectrometric detection of 2FDG and 2FDG-6-P.

Instrumentation:

- High-performance liquid chromatography (HPLC) system
- Reversed-phase C18 column
- High-resolution mass spectrometer (e.g., Q-Exactive-Orbitrap)

Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient should be optimized to separate 2FDG and 2FDG-6-P from other cellular components. A typical gradient might start with a high aqueous phase, ramping up the organic phase to elute the compounds.
- Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 $\mu\text{L}/\text{min}$.
- Injection Volume: 5-10 μL

Mass Spectrometry Conditions:

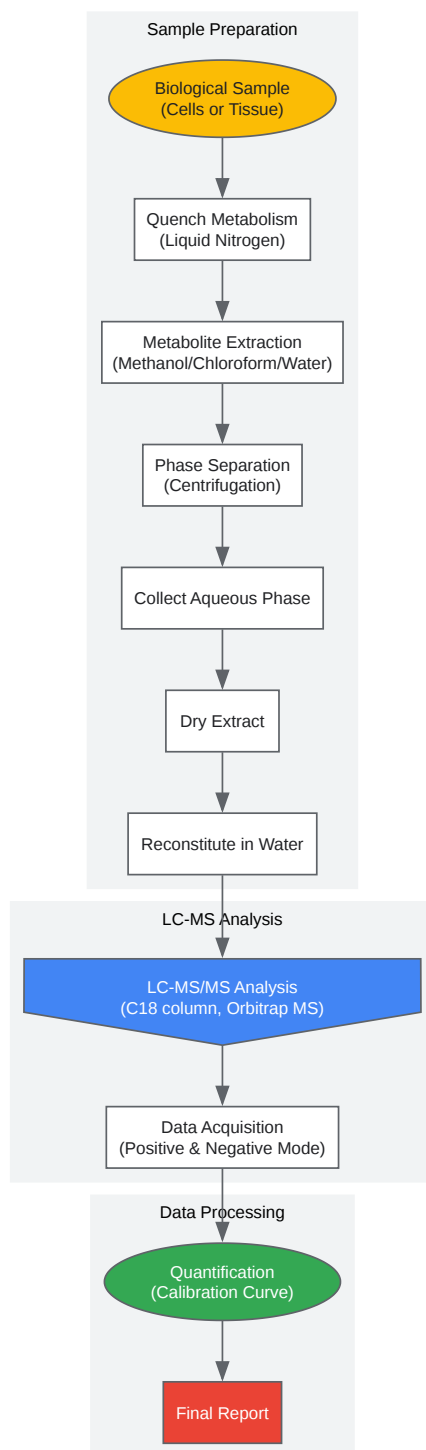
- Ionization Mode: Positive mode for 2FDG (as a sodium adduct) and negative mode for 2FDG-6-P (as a deprotonated molecule).^[1]

- Full Scan Range: m/z 60-900.[1]
- Resolution: 70,000.[1]
- AGC Target: 3×10^6 ions.[1]
- Maximum Injection Time: 200 ms.[1]

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for the quantification of 2-DG6P using the 2FDG analog and LC-MS.

Workflow for 2-DG6P Quantification by LC-MS



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Caption: Step-by-step workflow for 2-DG6P quantification.

Quantitative Data

The performance of the described LC-MS method for the quantification of 2FDG and 2FDG-6-P is summarized in the table below. This data is based on a validated method and demonstrates the sensitivity and linearity of the assay.^[1]

Analyte	Limit of Detection (LOD)	Linearity (R ²)
2-Fluoro-2-deoxyglucose (2FDG)	81.4 fmol	≥ 0.99
2-Fluoro-2-deoxyglucose-6-phosphate (2FDG-6-P)	48.8 fmol	≥ 0.99

Table 1: Performance characteristics of the LC-MS method for 2FDG and 2FDG-6-P quantification.

Conclusion

The use of mass spectrometry, particularly with the 2-fluoro-2-deoxyglucose analog, provides a highly sensitive and specific method for the quantification of **2-deoxy-D-glucose 6-phosphate**. This approach circumvents the challenges associated with direct 2-DG measurement and eliminates the need for radioactive isotopes. The detailed protocol and workflow presented in this application note offer a robust framework for researchers, scientists, and drug development professionals to accurately measure glucose uptake in a variety of biological contexts.

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